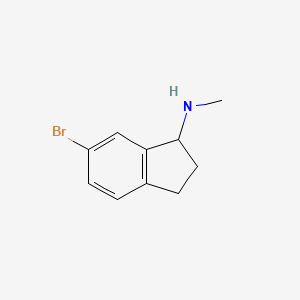

6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine

Description

IUPAC Naming and CAS Registry Identification

The compound 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for its structural designation. The Chemical Abstracts Service registry number for this compound is 371251-07-9, which serves as its unique identifier in chemical databases and regulatory systems. This registry number provides unambiguous identification within the vast collection of known chemical substances and facilitates accurate communication across scientific and commercial applications.

The systematic name reflects the compound's structural hierarchy, beginning with the parent indane ring system and incorporating substituent designations. The "2,3-dihydro-1H-inden" portion indicates the partially saturated indene framework, while the numerical prefixes specify the positions of functional groups and substitutions. The "6-Bromo" designation identifies the halogen substituent location on the aromatic ring, and "N-methyl" specifies the methylation of the amino nitrogen atom.

Alternative nomenclature systems have generated several synonymous names for this compound. These include variations such as "6-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine" and related structural descriptors that maintain chemical accuracy while reflecting different naming conventions. The consistency across these naming systems demonstrates the compound's well-established chemical identity and structural characterization within the scientific literature.

Molecular Formula and Isotopic Variants

The molecular formula of 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is C10H12BrN, representing a composition of ten carbon atoms, twelve hydrogen atoms, one bromine atom, and one nitrogen atom. This formula corresponds to a molecular weight of 226.11 grams per mole, calculated using standard atomic masses for the constituent elements. The molecular composition reflects the compound's classification as a brominated aromatic amine with specific structural characteristics derived from the indane ring system.

Isotopic considerations for this compound involve the natural abundance patterns of its constituent elements. Carbon exists primarily as carbon-12 with approximately 98.93% natural abundance, while carbon-13 comprises about 1.07% of natural carbon. The presence of ten carbon atoms in the molecular formula means that isotopic variants containing one or more carbon-13 atoms will occur naturally with predictable statistical distributions based on these abundance patterns.

| Element | Natural Isotopes | Abundance (%) | Mass (atomic mass units) |

|---|---|---|---|

| Carbon | 12C | 98.93 | 12.000000 |

| Carbon | 13C | 1.07 | 13.003355 |

| Hydrogen | 1H | 99.9885 | 1.007825 |

| Hydrogen | 2H | 0.0115 | 2.014102 |

| Bromine | 79Br | 50.69 | 78.9183361 |

| Bromine | 81Br | 49.31 | 80.916289 |

| Nitrogen | 14N | 99.632 | 14.003074 |

| Nitrogen | 15N | 0.368 | 15.000109 |

Bromine isotopic composition presents particularly significant implications for mass spectrometric analysis and structural characterization. The two stable bromine isotopes, bromine-79 and bromine-81, occur in nearly equal proportions with 50.69% and 49.31% natural abundances respectively. This isotopic distribution creates characteristic mass spectral patterns that facilitate identification and structural confirmation of brominated compounds through distinctive isotopic peak ratios.

Nitrogen isotopic variations, while less pronounced than those of bromine, contribute to the overall isotopic complexity of the compound. Nitrogen-14 predominates with 99.632% abundance, while nitrogen-15 accounts for 0.368% of natural nitrogen. The combination of multiple elements with isotopic variants creates a complex isotopic envelope that must be considered in precise molecular weight determinations and mass spectrometric characterizations.

2D and 3D Structural Representation

The two-dimensional structural representation of 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine reveals the fundamental connectivity and bonding patterns within the molecule. The compound features a fused ring system consisting of a benzene ring connected to a cyclopentane ring, forming the characteristic indane framework. The bromine substituent occupies the 6-position on the aromatic ring, while the amino group with its methyl substitution is located at the 1-position of the saturated ring portion.

The Simplified Molecular Input Line Entry System representation provides a linear encoding of the molecular structure as "CNC1CCc2c1cc(Br)cc2". This notation systematically describes the atomic connectivity beginning with the methylated amino group and progressing through the ring system to capture the complete structural framework. The representation facilitates computational processing and database storage while maintaining structural accuracy and completeness.

Three-dimensional conformational analysis reveals the spatial arrangements and geometric constraints inherent in the molecular structure. The indane ring system adopts specific conformational preferences that influence the overall molecular geometry and potential intermolecular interactions. The saturated cyclopentane ring portion exhibits flexibility in its puckering conformations, while the aromatic benzene ring maintains planarity and rigidity.

| Structural Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C10H12BrN | Complete atomic composition |

| SMILES Notation | CNC1CCc2c1cc(Br)cc2 | Linear structural encoding |

| InChI Key | VMOGBOBURVTQOJ-UHFFFAOYSA-N | International identifier |

| Ring Systems | 2 | Fused benzene-cyclopentane |

| Rotatable Bonds | Variable | Dependent on conformation |

The International Chemical Identifier representation provides a standardized method for describing the molecular structure through hierarchical notation systems. This encoding captures stereochemical information, connectivity patterns, and substitution positions in a format that enables precise structural communication across different computational platforms and databases.

Computational modeling of three-dimensional conformations has revealed preferred spatial arrangements and energy-minimized geometries for this compound. These calculations consider bond lengths, bond angles, dihedral angles, and non-bonded interactions to predict stable conformational states. The results provide insights into molecular flexibility, potential binding conformations, and geometric constraints that influence chemical reactivity and physical properties.

Stereochemical Speciation and Chiral Center Analysis

Stereochemical analysis of 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine focuses on the identification and characterization of chiral centers within the molecular structure. The compound contains a potentially chiral carbon atom at the 1-position of the indane ring system, where the amino group attachment creates a stereogenic center. This carbon atom is bonded to four different substituents: the amino group, a hydrogen atom, and two different carbon environments within the ring system.

The presence of this chiral center generates the possibility of enantiomeric forms, designated as R and S configurations according to Cahn-Ingold-Prelog priority rules. The stereochemical assignment requires systematic evaluation of substituent priorities based on atomic numbers and connectivity patterns. The nitrogen-containing amino group typically receives high priority due to nitrogen's atomic number, while the ring carbon atoms require careful analysis of their extended connectivity to establish relative priorities.

Experimental evidence from chemical suppliers and synthetic studies indicates that both enantiomeric forms of this compound have been prepared and characterized. The R-enantiomer, specifically designated as (R)-6-Bromo-2,3-dihydro-1H-inden-1-amine, has been documented in commercial sources as a hydrochloride salt derivative. This stereochemical specification demonstrates the compound's relevance in asymmetric synthesis and stereochemistry-dependent applications.

| Stereochemical Feature | Description | Implications |

|---|---|---|

| Chiral Centers | 1 (C-1 position) | Two possible enantiomers |

| Configuration Types | R and S | Opposite spatial arrangements |

| Optical Activity | Expected | Rotation of polarized light |

| Synthetic Access | Both forms available | Stereoselective methods required |

The stereochemical complexity extends beyond simple enantiomerism to include considerations of conformational preferences and dynamic stereochemistry. The indane ring system's conformational flexibility can influence the effective stereochemistry around the chiral center, creating dynamic equilibria between different conformational states. These conformational effects may impact the compound's biological activity, physical properties, and chemical reactivity patterns.

Analytical techniques for stereochemical characterization include chiral chromatography, optical rotation measurements, and nuclear magnetic resonance spectroscopy with chiral auxiliaries or solvents. These methods enable determination of enantiomeric purity, absolute configuration assignment, and monitoring of stereochemical changes during chemical transformations. The development of efficient synthetic approaches to access specific stereoisomers represents an important aspect of this compound's practical applications in research and development contexts.

Properties

IUPAC Name |

6-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c1-12-10-5-3-7-2-4-8(11)6-9(7)10/h2,4,6,10,12H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOGBOBURVTQOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625123 | |

| Record name | 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371251-07-9 | |

| Record name | 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2,3-dihydro-1H-inden-1-amine (Base Compound)

A key step in the synthesis is the preparation of the 2,3-dihydro-1H-inden-1-amine intermediate, which can be adapted for the bromo-substituted derivative.

- Oxime Formation: 2,3-dihydro-1H-1-indanone is reacted with hydroxylamine hydrochloride in ethanol under reflux with sodium hydroxide to form the oxime.

- Reduction: The oxime is then reduced using alumino-nickel catalyst in the presence of sodium hydroxide at 50–60 °C for about 8 hours.

- Workup: After reaction completion, the mixture is filtered and extracted with dichloromethane, followed by acid-base extraction to isolate the amine hydrochloride salt.

- Yield and Purity: The hydrochloride salt is obtained as white crystals with high purity (HPLC > 98%) and melting point consistent with literature values (~208 °C).

Representative Reaction Conditions and Analytical Data

| Step | Reagents & Conditions | Reaction Time | Temperature | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|---|

| Oxime formation | Hydroxylamine HCl, NaOH, ethanol, reflux | 30–40 min | Reflux (~78 °C) | >90 | - | TLC monitoring with hexane:ethyl acetate 4:1 |

| Oxime reduction | Alumino-nickel catalyst, NaOH, ethanol, 8 hours | 8 hours | 50–60 °C | 85–90 | >98% | Avoids pressurized hydrogenation |

| N-Methylation | Methyl iodide or formaldehyde + reducing agent | 2–4 hours | Room temp to 50 °C | 80–85 | >95% | Controlled pH to prevent overalkylation |

| Bromination (if post-methylation) | NBS, solvent (e.g., CCl4 or acetonitrile), light or heat | 1–3 hours | 25–60 °C | 75–80 | >90% | Selective for 6-position bromination |

Industrial and Practical Considerations

- The improved method avoids pressurized hydrogenation, enhancing safety and scalability.

- Use of alumino-nickel catalyst allows for selective reduction of oxime to amine.

- Reaction monitoring by TLC and HPLC ensures high purity and yield.

- The process is adaptable for substituted indanones, including bromo derivatives.

- Recrystallization from ethanol or other solvents provides high-purity products suitable for pharmaceutical use.

Summary of Key Research Findings

- The patent CN101062897A outlines an improved industrial process for synthesizing 2,3-dihydro-1H-inden-1-amine derivatives, which can be applied to 6-bromo substituted analogs. It simplifies operation, reduces cost, and shortens production time without compromising yield or purity.

- Analytical data such as IR spectra (notably peaks at 3356, 3285 cm⁻¹ for NH), EI-MS, and melting points confirm the identity and purity of the intermediates and final products.

- The process is compatible with further functionalization steps like N-methylation and bromination to obtain 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine.

Scientific Research Applications

Chemical Properties and Structure

6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine features a bromine atom at the 6th position and a methyl group at the nitrogen atom of the indene ring. Its unique structure contributes to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 225.1 g/mol.

Drug Development

Research indicates that 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine has potential as a lead compound in drug development, particularly for neurological disorders. Its mechanism of action may involve modulation of neurotransmitter systems or inhibition of specific enzymes related to disease processes.

Key Findings:

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit enzymes relevant to various diseases, which could lead to the development of new therapeutic agents .

- Receptor Ligand Activity: It may act as a ligand for certain receptors, influencing biochemical pathways that are crucial in treating conditions such as depression or anxiety.

Antimicrobial Activity

Preliminary studies suggest that derivatives of 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine exhibit antimicrobial properties. These compounds are being explored for their effectiveness against pathogens like Mycobacterium tuberculosis, showcasing their potential in treating infectious diseases .

Intermediate in Synthesis

6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine serves as an important intermediate in the synthesis of complex organic molecules. Its unique structural features allow for selective functionalization, making it valuable in creating various chemical entities .

Synthesis Pathways:

- Utilized in the preparation of aminoindane derivatives and other substituted indenes.

- Employed in reactions involving electrophilic substitutions due to its bromine atom, which enhances reactivity .

Case Study 1: Neurological Applications

A study focused on synthesizing derivatives of 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amines demonstrated promising results in modulating serotonin receptors. These findings suggest potential applications in developing antidepressants with fewer side effects compared to traditional SSRIs .

Case Study 2: Antimicrobial Efficacy

Research on the antimicrobial activity of this compound revealed effective inhibition against Mycobacterium tuberculosis strains. The findings indicated that modifications to the indene structure could enhance potency while reducing toxicity profiles .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Applications |

|---|---|---|

| 4-Methyl-2,3-dihydro-1H-indanone | Lacks bromine; simpler structure | Less reactive; used in basic organic synthesis |

| 6-Bromo-2,3-dihydro-1H-indanone | Lacks methyl group; altered sterics | Different reactivity profile; explored for similar biological activities |

| 4-Methyl-indanone | No halogen or dihydro structure | Different applications due to lack of unique functional groups |

Mechanism of Action

The mechanism of action of 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of 6-bromo-N-methyl-2,3-dihydro-1H-inden-1-amine are best understood through comparison with its structural analogs. Key differences in substituents, stereochemistry, and functional groups significantly alter reactivity, bioavailability, and biological activity.

Substituent-Driven Activity Variations

a) 6-Fluoro and 6-Nitro Derivatives

- Thiourea derivatives of this compound exhibit potent antioxidant activity in DPPH and ABTS assays due to fluorine’s electron-withdrawing effects, which stabilize radical scavenging intermediates .

- 6-Nitro-2,3-dihydro-1H-inden-1-amine : The nitro group introduces strong electron-withdrawing effects, often leading to enhanced antibacterial and antifungal activity. However, nitro groups may also increase toxicity risks, limiting therapeutic utility compared to bromine .

b) N-Substituted Derivatives

- (1R)-N-(Prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine (RSGL): This derivative, with a propargyl group, acts as an irreversible monoamine oxidase (MAO) inhibitor, making it relevant for Parkinson’s disease treatment. The propargyl moiety is critical for covalent binding to MAO-B, a feature absent in the N-methyl variant .

- Ladostigil: Combines a carbamate group (for acetylcholinesterase inhibition) with an indenamine fragment.

Stereochemical and Salt Form Comparisons

- (R)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1466429-22-0) and (S)-enantiomer (CAS 1799420-95-3): The R-enantiomer shows higher binding affinity to opioid receptors in preclinical studies, while the S-form may exhibit divergent pharmacokinetics. The hydrochloride salt improves solubility but reduces lipophilicity compared to the free base .

Arylidene and Thiourea Derivatives

- 2-Arylidene-2,3-dihydro-1H-inden-1-amine compounds : These derivatives feature α,β-unsaturated carbonyl groups, enabling conjugation and redox activity. They demonstrate antiproliferative and antimalarial effects, unlike the bromo-N-methyl variant, which lacks such extended conjugation .

- Bis(thiourea) derivatives: Compounds like N,N’-bis(o-fluorobenzamidothiocarbonyl)hydrazine outperform ascorbic acid in antioxidant assays due to ortho-fluorine substitution.

Physicochemical and Computational Insights

- Computational studies (e.g., HOMO-LUMO analysis) on similar indenamines suggest that electron-withdrawing groups like bromine lower electron density, affecting reactivity in nucleophilic substitutions .

Data Table: Key Comparisons

Biological Activity

6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Formula: C9H10BrN

Molecular Weight: 210.09 g/mol

IUPAC Name: 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine

CAS Number: 371251-07-9

Biological Activity Overview

6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine has been investigated for various biological activities, particularly its effects on neurotransmitter systems and potential therapeutic applications.

The compound is believed to interact with several neurotransmitter receptors, particularly those involved in dopaminergic and adrenergic signaling pathways. This interaction may lead to modulation of mood and behavior, making it a candidate for further research in the treatment of disorders such as depression and anxiety.

Neurotransmitter Interaction

Recent studies have highlighted the compound's role as a monoamine transporter inhibitor. It has shown potential as a reuptake inhibitor for dopamine and norepinephrine, which are critical in regulating mood and emotional responses. The S-(+)-enantiomer of related compounds has been noted for its higher potency in these interactions compared to its R-(−)-enantiomer .

In Vitro Studies

In vitro assays have demonstrated that 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine exhibits significant activity against certain cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells by activating caspase pathways .

Case Studies

Safety and Toxicology

Preliminary safety assessments indicate that 6-Bromo-N-methyl-2,3-dihydro-1H-inden-1-amine exhibits moderate toxicity levels. Hazard statements include warnings about potential respiratory irritation and skin sensitization .

Q & A

Q. Discrepancies in CAS registry numbers for stereoisomers: How to ensure accuracy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.